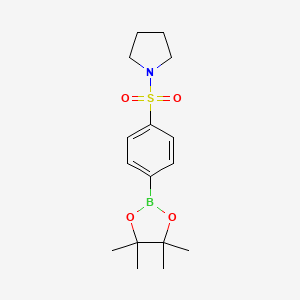

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It is often used in the field of medicinal chemistry and as a chemical intermediate .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group . Unfortunately, specific details about the molecular structure of this compound were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of boric acid ester intermediates, including those with pyrrolidine components and benzene rings, involves a three-step substitution reaction. The structural confirmation of these compounds is achieved through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry, with single crystals measured by X-ray diffraction. These methods provide detailed insights into the molecular structures, further analyzed using density functional theory (DFT) to compare with X-ray diffraction values, revealing consistency between DFT-optimized molecular structures and crystal structures. The study extends to exploring the molecular electrostatic potential and frontier molecular orbitals, uncovering some physicochemical properties of the compounds (Huang et al., 2021).

Molecular Structure and Conformation

- In a separate investigation, the compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was prepared and characterized. This study provided crucial insights into its molecular structure through single crystal X-ray diffraction analysis, highlighting the lack of significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Chemical Reactions and Applications

- Research on the Pd-catalyzed borylation of aryl bromides using compounds with sulfonyl groups demonstrated a method to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This approach was found to be more effective for aryl bromides bearing sulfonyl groups compared to conventional borylation methods, opening new avenues for chemical synthesis and applications (Takagi & Yamakawa, 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis reactions, suggesting that the compound might interact with a variety of biological targets.

Mode of Action

Compounds with similar structures are known to participate in borylation reactions . Borylation is a type of chemical reaction where a boron atom is added to a molecule. This could suggest that the compound might interact with its targets by adding a boron atom to them, thereby altering their structure and function.

Biochemical Pathways

Given its potential role in borylation reactions , it could be involved in various biochemical pathways where the addition of a boron atom could lead to significant downstream effects.

Result of Action

Based on its potential role in borylation reactions , it could alter the structure and function of its targets, leading to various molecular and cellular effects.

Propriétés

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-7-9-14(10-8-13)23(19,20)18-11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWAPBFNKZWFBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590410 |

Source

|

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine | |

CAS RN |

928657-21-0 |

Source

|

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)